Home > Products > Screening Compounds P18798 > N,N-di-n-propyldopamine
N,N-di-n-propyldopamine - 66185-61-3

N,N-di-n-propyldopamine

Catalog Number: EVT-1536710
CAS Number: 66185-61-3
Molecular Formula: C14H23NO2
Molecular Weight: 237.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
4-[2-(dipropylamino)ethyl]benzene-1,2-diol is a catecholamine.
Overview

N,N-di-n-propyldopamine is a synthetic compound that belongs to the class of substituted phenethylamines. It is structurally related to dopamine, a key neurotransmitter in the brain, and is notable for its potential applications in pharmacology, particularly in studies related to dopamine receptor interactions. This compound is classified as a dopaminergic ligand, specifically targeting D1 and D2 dopamine receptors, which are crucial for various neurological functions.

Source and Classification

N,N-di-n-propyldopamine is synthesized through various chemical methods and has been studied for its biological activity. It falls under the category of N,N-disubstituted phenethylamines, which are known for their diverse pharmacological profiles. The compound's classification is primarily based on its structural features and functional groups that influence its interaction with biological targets.

Synthesis Analysis

Methods and Technical Details

The synthesis of N,N-di-n-propyldopamine can be achieved through several methods. One common approach involves the alkylation of dopamine or its derivatives with n-propyl bromide in the presence of a base such as sodium hydride or potassium carbonate. This method allows for the introduction of two n-propyl groups onto the nitrogen atom of the dopamine structure.

  1. Alkylation Reaction:
    • Reagents: Dopamine, n-propyl bromide, base (e.g., sodium hydride).
    • Conditions: Typically performed under an inert atmosphere to prevent oxidation.
    • Yield: The reaction can yield high purity products with careful control of reaction conditions.
  2. Alternative Synthesis:
    • Some literature suggests using N,N-dipropyl-1,4-phenylenediamine as an intermediate, which can then be modified to obtain N,N-di-n-propyldopamine through further chemical transformations .
Molecular Structure Analysis

Structure and Data

N,N-di-n-propyldopamine has a molecular formula of C13H19NC_{13}H_{19}N and a molar mass of approximately 205.30 g/mol. The structural formula can be represented as follows:

Structure C6H3(CH2CH2CH3)2N\text{Structure }\text{C}_6\text{H}_3(\text{CH}_2\text{CH}_2\text{CH}_3)_2\text{N}

The compound features:

  • Two n-propyl groups attached to a nitrogen atom.
  • A phenolic structure that contributes to its biological activity.

Spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are typically used to confirm the structure and purity of synthesized compounds.

Chemical Reactions Analysis

Reactions and Technical Details

N,N-di-n-propyldopamine can participate in various chemical reactions typical for amines, including:

  1. Acylation: The introduction of acyl groups can modify its pharmacological properties.
  2. Oxidation: Under certain conditions, it may undergo oxidation to form quinonoid structures, which could have different biological activities.
  3. Reactivity with Reagents: It can react with electrophiles due to the nucleophilic nature of the amine group.

These reactions are essential for exploring modifications that enhance receptor selectivity or potency.

Mechanism of Action

Process and Data

The mechanism of action for N,N-di-n-propyldopamine primarily involves its interaction with dopamine receptors. It acts as a ligand that binds to both D1 and D2 receptors:

  • D1 Receptors: These receptors are linked to stimulating adenylate cyclase activity, increasing cyclic adenosine monophosphate levels, which enhances neuronal excitability.
  • D2 Receptors: Binding to these receptors generally inhibits adenylate cyclase activity, leading to decreased neuronal excitability.

Studies indicate that N,N-di-n-propyldopamine exhibits selectivity towards D2 receptors compared to D1 receptors, making it a valuable tool in pharmacological research .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

N,N-di-n-propyldopamine exhibits several notable physical properties:

Chemical properties include stability under standard laboratory conditions but may degrade upon prolonged exposure to air or moisture.

Applications

Scientific Uses

N,N-di-n-propyldopamine has several applications in scientific research:

  1. Pharmacological Studies: Used extensively in studies investigating dopamine receptor interactions and signaling pathways.
  2. Drug Development: Serves as a lead compound for developing selective D2 receptor agonists or antagonists.
  3. Neuroscience Research: Helps elucidate mechanisms underlying dopaminergic signaling in various neurological disorders such as Parkinson's disease and schizophrenia.

The compound's ability to selectively interact with dopamine receptors makes it an important molecule in both academic research and potential therapeutic applications.

Chemical Identity and Synthesis of N,N-Di-n-propyldopamine

Structural Characterization and Nomenclature

N,N-di-n-propyldopamine (DPDA), systematically named as 4-(2-di-n-propylaminoethyl)benzene-1,2-diol, is a synthetic dopamine analog characterized by specific structural modifications to the endogenous dopamine molecule. Its molecular formula is C₁₄H₂₃NO₂, with a molecular weight of 237.34 g/mol. The compound features a catechol moiety (3,4-dihydroxyphenyl ring) essential for receptor recognition, connected via a two-carbon ethyl chain to a tertiary amine where both hydrogen atoms of the amino group are replaced by n-propyl substituents (‑CH₂CH₂CH₃). This N,N-di-n-propyl substitution distinguishes DPDA from other dopamine derivatives and significantly influences its receptor binding profile [1] [4].

The IUPAC name reflects the substitution pattern: the benzene ring is numbered with hydroxyl groups at positions 1 and 2, while the ethylamino chain with di-n-propyl substitution extends from position 4. Alternative nomenclature includes designations as an N,N-disubstituted derivative of 2-aminoethylcatechol or as a member of the aminotetralin/dopamine analog series. The presence of the n-propyl groups increases lipophilicity compared to dopamine (logP ≈ 1.8 vs. -0.98), influencing its distribution and selectivity [3] [6].

Table 1: Chemical Identifiers for N,N-di-n-propyldopamine (DPDA)

PropertyValue
Systematic Name4-(2-di-n-propylaminoethyl)benzene-1,2-diol
Molecular FormulaC₁₄H₂₃NO₂
Molecular Weight237.34 g/mol
PubChem CID3106
Other DesignationsN,N-dipropyldopamine; DPDA

Synthetic Pathways for DPDA and Derivatives

The synthesis of DPDA primarily employs reductive amination as the key transformation, leveraging dopamine hydrochloride as the starting material. This involves reacting dopamine with propionaldehyde (propanal) under reducing conditions:

  • Imine Formation: Dopamine’s primary amine reacts with propionaldehyde to form an imine intermediate.
  • Reduction: Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) selectively reduces the imine to a secondary amine, yielding N-n-propyl dopamine.
  • Second Alkylation: The secondary amine undergoes another reductive amination with propionaldehyde to introduce the second n-propyl group, yielding N,N-di-n-propyldopamine [3] [6].

Alternative routes utilize alkylation of dopamine precursors: Protection of the catechol hydroxyl groups (e.g., as methyl ethers or acetonide) precedes N,N-dialkylation with n-propyl bromide or iodide. Subsequent deprotection yields DPDA. While this route avoids over-alkylation risks, it requires additional synthetic steps. For radiolabeled analogs like [³H]-DPDA, tritiated propionaldehyde or alkyl halides are employed in these reactions. Derivatives such as 7-hydroxy-N,N-di-n-propyl-2-aminotetralin (7-OH-DPAT), a rigid DPDA analog with D3 receptor preference, are synthesized via cyclization strategies starting from appropriately substituted tetralone intermediates followed by reductive amination with n-propylamine [2] [6].

Molecular Modifications to Enhance Peripheral Selectivity

The N,N-di-n-propyl substitution in DPDA serves a critical purpose: shifting receptor engagement toward peripheral dopamine receptors while reducing central nervous system (CNS) penetration. This strategic modification leverages two key principles:

  • Increased Hydrophobicity vs. Molecular Bulk: The n-propyl groups increase lipophilicity compared to dopamine, but their branched or extended analogs (e.g., isopropyl, n-butyl) create steric hindrance that can impede crossing the blood-brain barrier (BBB). DPDA’s logP (~1.8) represents a balance where moderate CNS penetration may occur, but its primary actions are peripheral.
  • Receptor Subtype Conformational Bias: The di-n-propyl group sterically favors binding to specific conformations of dopamine receptor subtypes prevalent in peripheral tissues (e.g., vascular DA1 and DA2 receptors). Molecular dynamics simulations indicate that the extended n-propyl chains stabilize binding poses incompatible with CNS D2/D3 receptor conformations [3] [6].

Further modifications refine peripheral selectivity:

  • Quaternary Ammonium Derivatives: Methylation of DPDA’s terminal amine creates a permanently charged species (e.g., N-methyl-N,N-di-n-propyldopaminium) that is excluded from the CNS due to the BBB’s charge selectivity. These analogs act exclusively on peripheral vascular dopamine receptors.
  • Polar Substituents: Introducing hydroxyl groups (-OH) onto the terminal end of one n-propyl chain (e.g., yielding N-n-propyl-N-3’-hydroxypropyl analogs) enhances hydrophilicity and hydrogen-bonding capacity, further reducing BBB permeability while retaining affinity for renal or mesenteric dopamine receptors [4] [6].

Table 2: Impact of N-Substitution on Dopamine Analogs

CompoundN-SubstitutionPrimary SelectivityKey Structural Influence
Dopamine-H, -HMixed (CNS & Peripheral)Small size, high CNS penetration
DPDA-nPr, -nPrPredominantly PeripheralModerate lipophilicity, steric bulk bias
7-OH-DPAT-nPr, -nPr (Tetralin)Central D3 ReceptorRigid conformation enabling CNS access
N-Quaternized DPDA-nPr, -nPr, +CH₃Exclusively PeripheralPermanent positive charge blocks BBB

Structure-Activity Relationship (SAR) Studies in Dopamine Analogues

SAR analyses reveal that DPDA’s pharmacological profile is exquisitely sensitive to three structural elements:

  • N-Alkyl Chain Length and Branching:
  • Optimal Length: Di-n-propyl substitution (DPDA) maximizes agonist activity at peripheral vascular dopamine receptors compared to smaller (di-methyl, di-ethyl) or larger (di-n-butyl) N-alkyl groups. Di-n-butyl analogs exhibit reduced efficacy due to excessive steric bulk [4] [6].
  • Branching Impact: N-substitution with isopropyl groups (branched at β-carbon) instead of n-propyl significantly diminishes affinity for both D1-like and D2-like receptors. This highlights the requirement for an extended, linear alkyl conformation for optimal receptor engagement.
  • Catechol Ring Modifications:
  • The 3,4-dihydroxy configuration is essential for high-affinity agonist activity at both peripheral and central dopamine receptors. Monohydroxy analogs (e.g., 3-hydroxy-4-methoxy) show drastically reduced potency.
  • Rigidification: Constraining the ethylamine chain into a tetralin ring system transforms activity. 7-hydroxy-N,N-di-n-propyl-2-aminotetralin (7-OH-DPAT) becomes a high-affinity, brain-penetrant D3 receptor-preferring agonist (Ki D3 ≈ 0.7-2.5 nM; D2/D3 selectivity ~100-fold), contrasting with DPDA’s peripheral focus. This demonstrates how conformational restriction can dramatically alter receptor subtype selectivity and CNS accessibility [2] [6].
  • Transporter vs. Receptor Interactions:Unlike dopamine or cocaine, DPDA exhibits minimal interaction with the dopamine transporter (DAT). SAR studies comparing tropane-based DAT inhibitors (e.g., benztropines, phenyltropanes) to DPDA reveal fundamental differences:
  • Tropane DAT Inhibitors: Require specific 2β-ester or 2β-isoxazole substituents and a tropane nitrogen methyl group for high DAT affinity (e.g., compound 5 in [3], Ki DAT ≈ 4-10 nM).
  • DPDA: Lacks the tropane scaffold and ester groups. Its primary interactions involve G-protein coupled dopamine receptors, not DAT blockade.
  • Key SAR Determinant: Mutagenesis studies (e.g., Y156F mutation in DAT) drastically reduce affinity of atypical DAT inhibitors like benztropines (>100-fold loss), while cocaine-like compounds and DPDA are unaffected. This confirms divergent binding poses between DAT-targeted ligands and receptor-targeted agents like DPDA [3] [5].

These SAR principles underscore that DPDA’s functional profile arises from a precise combination of the catechol pharmacophore, an optimal ethylamine linker length, and the sterically permissive yet selectivity-conferring di-n-propylamine group – positioning it as a key tool for probing peripheral dopaminergic physiology and a scaffold for designing vasculature-selective agents.

Properties

CAS Number

66185-61-3

Product Name

N,N-di-n-propyldopamine

IUPAC Name

4-[2-(dipropylamino)ethyl]benzene-1,2-diol

Molecular Formula

C14H23NO2

Molecular Weight

237.34 g/mol

InChI

InChI=1S/C14H23NO2/c1-3-8-15(9-4-2)10-7-12-5-6-13(16)14(17)11-12/h5-6,11,16-17H,3-4,7-10H2,1-2H3

InChI Key

LMYSNFBROWBKMB-UHFFFAOYSA-N

SMILES

CCCN(CCC)CCC1=CC(=C(C=C1)O)O

Synonyms

DPDA
N,N-di-n-propyldopamine
N,N-di-n-propyldopamine hydrobromide
N,N-di-n-propyldopamine hydrochloride
N,N-di-n-propyldopamine hydroiodide

Canonical SMILES

CCCN(CCC)CCC1=CC(=C(C=C1)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.